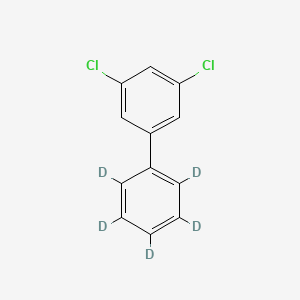
3,5-Dichlorobiphenyl-2',3',4',5',6'-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 3,5-dichlorobiphenyl, where the hydrogen atoms on the biphenyl ring are replaced with deuterium. The molecular formula of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is C12H3D5Cl2, and it has a molecular weight of 228.13 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 3,5-dichlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas (D2) or deuterated solvents .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 often involves large-scale deuteration processes. These processes may use deuterium oxide (D2O) or deuterated reagents under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated biphenyl quinones, while reduction may yield deuterated biphenyls .
Applications De Recherche Scientifique
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of chlorinated biphenyls in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated biphenyls in the body.
Industry: Applied in environmental studies to monitor the presence and degradation of chlorinated biphenyls in various matrices
Mécanisme D'action
The mechanism of action of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules and pathways. As a deuterium-labeled compound, it can be used to trace the metabolic fate of chlorinated biphenyls in organisms. The deuterium atoms provide a distinct signal in mass spectrometry, allowing researchers to track the compound’s distribution and transformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5
Uniqueness
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in scientific studies. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, making it a valuable tool for researchers .
Propriétés
Formule moléculaire |
C12H8Cl2 |
|---|---|
Poids moléculaire |
228.12 g/mol |
Nom IUPAC |
1,2,3,4,5-pentadeuterio-6-(3,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |
Clé InChI |
QHZSDTDMQZPUKC-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=CC(=C2)Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


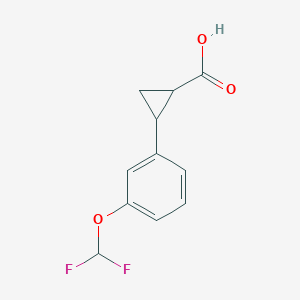
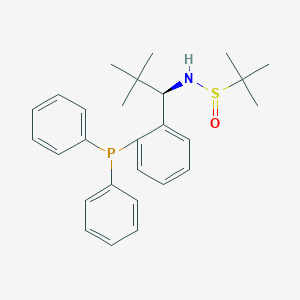
![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B12306593.png)
![8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12306601.png)
![rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis](/img/structure/B12306610.png)
![4-[12,14-Dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306626.png)


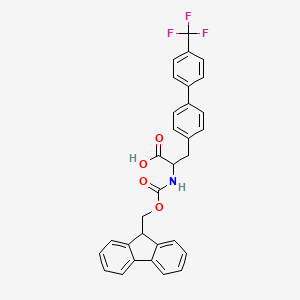
![2-([1,1'-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid](/img/structure/B12306654.png)
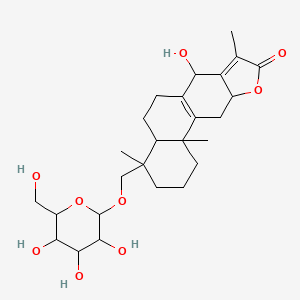
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12306672.png)
![2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B12306679.png)
![2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid](/img/structure/B12306685.png)
